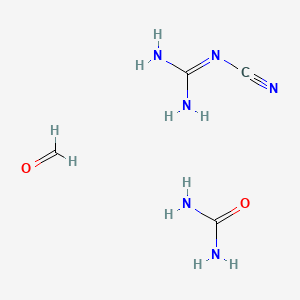

2-Cyanoguanidine;formaldehyde;urea

Beschreibung

Eigenschaften

CAS-Nummer |

27968-41-8 |

|---|---|

Molekularformel |

C4H10N6O2 |

Molekulargewicht |

174.16 g/mol |

IUPAC-Name |

2-cyanoguanidine;formaldehyde;urea |

InChI |

InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2 |

InChI-Schlüssel |

ODMACUQPZFBVCI-UHFFFAOYSA-N |

SMILES |

C=O.C(#N)N=C(N)N.C(=O)(N)N |

Kanonische SMILES |

C=O.C(#N)N=C(N)N.C(=O)(N)N |

Andere CAS-Nummern |

27968-41-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:

Condensation Reactions: The compound can undergo further polymerization through condensation reactions with other aldehydes or amines.

Hydrolysis: In the presence of water and acidic or basic conditions, the polymer can hydrolyze to form its monomeric units.

Common Reagents and Conditions

Condensation Reactions: Common reagents include aldehydes and amines, with reaction conditions involving elevated temperatures and acidic or basic catalysts.

Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the polymer.

Major Products Formed

The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and polymers.

Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Wirkmechanismus

The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Performance Data of Resin Systems

Table 4: UF vs. MF vs. Phenolic (PF) Resins

Key Findings :

Health and Environmental Considerations

- Formaldehyde: Classified as a carcinogen; UF resins emit 0.1–1.0 ppm formaldehyde, necessitating ventilation in manufacturing .

- 2-Cyanoguanidine: Low toxicity but requires handling precautions during polymerization .

- Urea : Safe in resin-bound forms but contributes to eutrophication if released untreated .

Q & A

Basic: What experimental methods are used to determine the solubility of 2-Cyanoguanidine in various solvents?

Methodological Answer:

The static equilibrium method is widely employed to measure solubility. In this approach, a jacketed vessel with magnetic stirring maintains temperature control (278.15–323.15 K). Solubility is determined gravimetrically after achieving equilibrium, with solvents like water, methanol, and acetone tested. Data is modeled using the modified Apelblat equation, which accounts for temperature dependence, and the λh equation for non-ideal interactions .

Advanced: How can researchers resolve discrepancies between solubility models (e.g., ideal vs. Apelblat) for 2-Cyanoguanidine across solvents?

Methodological Answer:

Discrepancies arise due to assumptions in ideal models (e.g., neglecting intermolecular forces). Advanced analysis involves calculating thermodynamic parameters (ΔG, ΔH, ΔS) to identify solvent-solute interactions. For polar solvents like water, the modified Apelblat equation outperforms ideal models by incorporating activity coefficients, while the λh equation better captures hydrogen bonding in alcohols. Cross-validating models with experimental data and prioritizing solvents with low relative average deviation (RAD) improves reliability .

Basic: What factors influence formaldehyde emissions from urea-formaldehyde (UF) resins?

Methodological Answer:

Emissions depend on resin synthesis parameters:

- Molar ratio (F/U): Higher formaldehyde ratios increase unreacted monomeric formaldehyde.

- Curing conditions: Elevated temperatures accelerate hydrolysis, releasing formaldehyde.

- Crosslink density: Higher crosslinking reduces void spaces, trapping formaldehyde .

Advanced: How can synthesis parameters (e.g., molar ratio, catalyst) be optimized to minimize formaldehyde emissions while maintaining UF resin performance?

Methodological Answer:

A two-stage synthesis process reduces free formaldehyde:

Alkaline methylolation: Use F/U ratios ≤1.2 to limit excess formaldehyde.

Acidic condensation: Introduce urea scavengers (e.g., ammonium sulfate) to bind residual formaldehyde.

Catalysts like sodium dihydrogen phosphate (NaHP) enhance crosslinking efficiency, reducing emissions by 30–40% without compromising adhesive strength. Post-cure thermal treatment (120°C, 2h) further stabilizes the resin network .

Basic: How does the molar ratio of formaldehyde to urea affect UF resin curing and mechanical properties?

Methodological Answer:

Lower F/U ratios (1.0–1.2) reduce formaldehyde emissions but increase curing time due to slower crosslinking. Higher ratios (1.5–2.0) improve water resistance and tensile strength but raise toxicity risks. For example, F/U = 1.5 yields particleboards with 0.75 MPa tensile strength but emits 0.12 ppm formaldehyde, exceeding safety thresholds .

Advanced: What spectroscopic techniques characterize crosslinking efficiency in UF resins with varying F/U ratios?

Methodological Answer:

- FTIR: Monitor the disappearance of N–H (1530 cm⁻¹) and C=O (1640 cm⁻¹) peaks to track methylene bridge formation.

- Solid-state NMR: Quantify methylol (–CH₂OH) and ether (–CH₂O–) linkages to assess crosslink density.

- DSC: Measure glass transition temperatures (Tg) to correlate with crosslinking; higher Tg indicates denser networks .

Basic: How does urea-formaldehyde (UF) resin viscosity influence copolymer composite properties?

Methodological Answer:

UF viscosity (3.91–207.08 mPa·s) directly impacts:

- Drying time: Higher viscosity (>10.82 mPa·s) prolongs drying due to reduced molecular mobility.

- Moisture uptake: Lower viscosity resins (<10.82 mPa·s) absorb 8–12% more water due to fewer crosslinks.

- Solubility: Below 10.82 mPa·s, copolymers remain water-soluble, enabling emulsion paint applications .

Advanced: How does the gel point of UF resin affect moisture uptake and mechanical integrity in UF/UP copolymers?

Methodological Answer:

At the gel point (~10.82 mPa·s), crosslink density plateaus, reducing moisture uptake by 50% (from 12% to 6%). Post-gelation, tensile strength increases (8–15 MPa) but elongation at break drops (15% to 5%), causing brittleness. Rheological studies using time-sweep tests (ω = 10 rad/s) identify the gelation threshold, guiding resin formulation for balanced flexibility and water resistance .

Basic: What methodologies assess environmental risks of formaldehyde emissions from UF resins?

Methodological Answer:

- 2-hour desiccator test: Quantifies formaldehyde release (ppm) under controlled humidity.

- GC-MS: Detects airborne formaldehyde down to 0.01 ppm.

- Accelerated aging: Expose resins to 60°C/95% RH for 72h to simulate long-term emissions .

Advanced: What in situ polymerization strategies reduce formaldehyde emissions in UF microcapsules?

Methodological Answer:

Encapsulate formaldehyde scavengers (e.g., polyvinyl alcohol) during in situ polymerization. This reduces emissions by 60% while maintaining microcapsule integrity. Dynamic light scattering (DLS) confirms uniform capsule size (1–5 µm), and TGA verifies thermal stability up to 200°C .

Basic: How do thermodynamic parameters inform solvent selection for 2-Cyanoguanidine purification?

Methodological Answer:

ΔH and ΔS values differentiate solvent interactions. For example, in acetone (ΔH = 12.3 kJ/mol, ΔS = 45 J/mol·K), dissolution is entropy-driven, favoring high-temperature crystallization. In water (ΔH = −8.2 kJ/mol), enthalpy-driven solubility allows low-temperature recrystallization .

Advanced: How to reconcile solubility data discrepancies between static and dynamic methods for 2-Cyanoguanidine?

Methodological Answer:

Static methods may underpredict solubility by 5–10% due to incomplete equilibration. Dynamic methods (e.g., laser monitoring) provide real-time saturation data but require correction for nucleation kinetics. Cross-validate using microcalorimetry to measure heat flow during dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.